molecular formula C24H22O4 B12071391 Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester CAS No. 7717-62-6

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester

Cat. No.: B12071391
CAS No.: 7717-62-6
M. Wt: 374.4 g/mol
InChI Key: LLKYFSIQIWRHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester is an organic compound with the molecular formula C24H22O4. It is known for its unique structure, which includes a benzene ring and an ester functional group. This compound is used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester typically involves the esterification of benzeneacetic acid with 1-phenyl-1,2-ethanediol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the reaction. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity ester.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzeneacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and acids.

Scientific Research Applications

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzeneacetic acid and 1-phenyl-1,2-ethanediol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, phenyl ester: Similar structure but lacks the 1,2-ethanediyl group.

    Benzeneacetic acid, 2-phenylethyl ester: Contains a different ester linkage.

    Benzeneacetic acid, alpha-oxo-, oxydi-2,1-ethanediyl ester: Similar ester structure but with an additional oxo group.

Uniqueness

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester is unique due to its specific ester linkage and the presence of both benzene and phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

7717-62-6

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

[2-phenyl-2-(2-phenylacetyl)oxyethyl] 2-phenylacetate

InChI

InChI=1S/C24H22O4/c25-23(16-19-10-4-1-5-11-19)27-18-22(21-14-8-3-9-15-21)28-24(26)17-20-12-6-2-7-13-20/h1-15,22H,16-18H2

InChI Key

LLKYFSIQIWRHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.